5-(Boc-amino)-1,2,4-thiadiazole chemical properties
5-(Boc-amino)-1,2,4-thiadiazole chemical properties
An In-Depth Technical Guide to 5-(tert-Butoxycarbonyl-amino)-1,2,4-thiadiazole: Properties, Synthesis, and Applications
Introduction
5-(tert-Butoxycarbonyl-amino)-1,2,4-thiadiazole, commonly referred to as 5-(Boc-amino)-1,2,4-thiadiazole, is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. The compound integrates two critical chemical features: the 1,2,4-thiadiazole ring and the Boc-protecting group. The 1,2,4-thiadiazole scaffold is a "privileged structure," frequently found in a wide array of pharmacologically active agents due to its metabolic stability and ability to engage in diverse intermolecular interactions.[1][2] The tert-butoxycarbonyl (Boc) group provides a robust yet readily cleavable protecting group for the C5-amino moiety, enabling chemists to perform selective modifications at other positions or to unmask the amine at a desired stage in a synthetic sequence.[3][4]
This guide offers a comprehensive overview of the core chemical properties, spectroscopic signature, synthesis, and reactivity of 5-(Boc-amino)-1,2,4-thiadiazole, providing researchers and drug development professionals with the technical insights required for its effective utilization.
Core Chemical and Physical Properties
5-(Boc-amino)-1,2,4-thiadiazole is a stable, solid compound at room temperature. Its Boc-protecting group imparts significant solubility in a range of common organic solvents, such as dichloromethane (DCM), chloroform, and ethyl acetate, facilitating its use in solution-phase reactions.
| Property | Data | Source(s) |
| Molecular Formula | C₇H₁₁N₃O₂S | [3][5] |
| Molecular Weight | 201.25 g/mol | [3][5] |
| CAS Number | 264600-76-2 | [3][5] |
| Appearance | White to off-white solid | [6] (Analogue) |
| Purity | ≥96-97% (Typical commercial grade) | [3][5] |
| Storage | Store at room temperature in a dry environment | [3] |
Spectroscopic Profile: A Structural Signature
The structural identity of 5-(Boc-amino)-1,2,4-thiadiazole is unequivocally confirmed through a combination of spectroscopic techniques. The following data represent the expected spectral characteristics, which are crucial for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is characterized by its simplicity. A sharp, intense singlet is expected around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. A broader singlet, corresponding to the N-H proton, would typically appear further downfield, often between 9.0-11.0 ppm , with its exact position and broadness being dependent on solvent and concentration. The lone proton on the thiadiazole ring (at C3) would appear as a singlet, typically in the aromatic region around 8.0-8.5 ppm .
-
¹³C NMR: The carbon spectrum provides clear signals for the carbamate and the heterocyclic ring. Expected chemical shifts include:
-
~28 ppm: The three methyl carbons of the tert-butyl group.
-
~80-82 ppm: The quaternary carbon of the tert-butyl group.
-
~150-155 ppm: The carbonyl carbon of the Boc group.[7]
-
~150-170 ppm: The two carbons of the 1,2,4-thiadiazole ring, with distinct shifts for C3 and C5.
-
Infrared (IR) Spectroscopy
The IR spectrum is highly informative for identifying the key functional groups.
-
N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹ .
-
C-H Stretch: Aliphatic C-H stretching from the Boc group below 3000 cm⁻¹ .
-
C=O Stretch: A strong, characteristic absorption band for the carbamate carbonyl group, typically found between 1680-1720 cm⁻¹ .[8]
-
C-N and C-S Vibrations: Fingerprint region absorptions corresponding to the thiadiazole ring vibrations.
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the compound would show a prominent molecular ion peak.
-
[M+H]⁺: Expected at m/z ≈ 202.06.
-
[M+Na]⁺: Expected at m/z ≈ 224.04.
-
Fragmentation: A characteristic loss of the tert-butyl group (-56 Da) or isobutylene, or the entire Boc group (-100 Da) is a common fragmentation pathway under MS/MS conditions, leading to the formation of the 5-amino-1,2,4-thiadiazole cation.
Synthesis and Reactivity
The utility of 5-(Boc-amino)-1,2,4-thiadiazole stems from its straightforward synthesis and predictable reactivity, centered on the stability and selective cleavage of the Boc group.
Synthesis Workflow
The most common and efficient synthesis involves the protection of commercially available 5-amino-1,2,4-thiadiazole using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds under basic conditions, where a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) acts as a catalyst and scavenger for the acidic byproduct.
Caption: General workflow for the synthesis of 5-(Boc-amino)-1,2,4-thiadiazole.
Experimental Protocol: Synthesis
-
Preparation: To a solution of 5-amino-1,2,4-thiadiazole (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add triethylamine (1.2 eq).
-
Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Core Reactivity: The Boc Deprotection
The primary reaction of this compound is the acid-catalyzed removal of the Boc group to liberate the free amine, 5-amino-1,2,4-thiadiazole. This deprotection is the gateway to further functionalization.
Mechanism: The reaction is initiated by protonation of the carbamate carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[9] The liberated tert-butyl cation can be scavenged to prevent side reactions.[4][9]
Common Deprotection Conditions:
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in DCM is highly effective and typically provides clean deprotection within 30-60 minutes at room temperature.[9][10]
-
Hydrochloric Acid (HCl): A 4 M solution of HCl in 1,4-dioxane is another standard method, offering an alternative to TFA.[10]
Caption: Simplified mechanism for the acid-catalyzed deprotection of the Boc group.
Applications in Medicinal Chemistry and Drug Discovery
The 1,2,4-thiadiazole ring is a bioisostere of other key heterocycles and is valued for its role in molecules with a broad spectrum of biological activities, including:
5-(Boc-amino)-1,2,4-thiadiazole is an ideal starting point for exploring this chemical space.[3] After deprotection, the resulting 5-amino-1,2,4-thiadiazole can be readily acylated, sulfonated, or used in coupling reactions to generate large libraries of novel derivatives for high-throughput screening. Its role as a key intermediate streamlines the synthesis of complex molecules, accelerating the drug discovery process.[15]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][16]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[3][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-(Boc-amino)-1,2,4-thiadiazole is more than just a chemical compound; it is an enabling tool for chemical innovation. Its well-defined physical and spectroscopic properties, coupled with its straightforward synthesis and predictable reactivity, make it an invaluable asset for researchers. The stability of the Boc-protected form allows for its convenient storage and handling, while the facile deprotection provides reliable access to a versatile amine for further synthetic elaboration. For scientists and professionals in drug discovery, this intermediate serves as a strategic gateway to novel heterocyclic scaffolds with significant therapeutic potential.
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